molecular formula C7H17ClN2O2 B1439877 2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride CAS No. 1219964-27-8

2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride

Cat. No.: B1439877
CAS No.: 1219964-27-8
M. Wt: 196.67 g/mol
InChI Key: AFVUWHUTJOBGAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 3-ethoxypropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Aminoacetamide+3-Ethoxypropylamine+HCl2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride\text{2-Aminoacetamide} + \text{3-Ethoxypropylamine} + \text{HCl} \rightarrow \text{this compound} 2-Aminoacetamide+3-Ethoxypropylamine+HCl→2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride
  • 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride
  • 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride

Uniqueness

2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride is unique due to its specific ethoxypropyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride is a chemical compound with the molecular formula C₇H₁₇ClN₂O₂ and a molecular weight of approximately 196.68 g/mol. This compound features an amino group, an acetamide functional group, and an ethoxypropyl side chain, which contribute to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry.

Chemical Structure and Synthesis

The structural characteristics of this compound suggest potential interactions with biological macromolecules. The synthesis typically involves multi-step organic synthesis techniques, which may include reactions such as substitution, oxidation, and hydrolysis.

Table 1: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Amino-N-(2-ethylpropyl)acetamideC₇H₁₇N₂O₂Similar side chain; potential for different activity
N-(3-ethoxypropyl)-acetamideC₇H₁₅N₁O₂Lacks amino group; different reactivity profile
N,N-DiethylacetamideC₆H₁₃N₃ODifferent substituents; used as a solvent

The mechanism of action may involve binding to specific molecular targets, inhibiting their activity, which can lead to various biological effects. For instance, compounds with similar structures have demonstrated antimicrobial properties by inhibiting bacterial growth through interference with essential enzymatic functions.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related acetamides indicated that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains. The presence of an amino group was crucial for enhancing the interaction with bacterial cell wall synthesis enzymes.
  • Anticancer Potential : Research into structurally related compounds has revealed promising anticancer properties. For example, quinoxaline derivatives showed IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. This suggests that this compound could also exhibit similar anticancer effects due to its structural features.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of amides similar to this compound. These compounds were found to modulate neurotransmitter systems, indicating a possible role in treating neurodegenerative diseases.

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-2-11-5-3-4-9-7(10)6-8;/h2-6,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVUWHUTJOBGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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